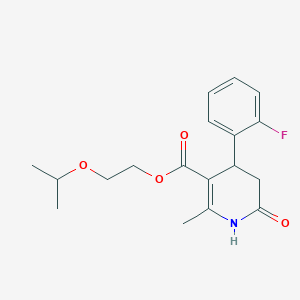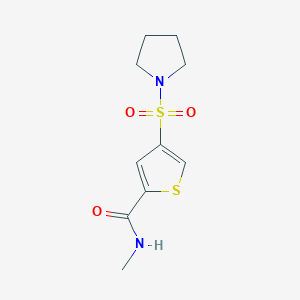![molecular formula C16H20N2O2S B5590777 2-[2-(TERT-BUTYL)-5-METHYLPHENOXY]-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5590777.png)
2-[2-(TERT-BUTYL)-5-METHYLPHENOXY]-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(TERT-BUTYL)-5-METHYLPHENOXY]-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds. It contains a thiazole ring, which is known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the tert-butyl and methyl groups in the phenoxy moiety enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry.
Preparation Methods
The synthesis of 2-[2-(TERT-BUTYL)-5-METHYLPHENOXY]-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE involves several steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced by reacting the thiazole derivative with 2-(tert-butyl)-5-methylphenol in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-[2-(TERT-BUTYL)-5-METHYLPHENOXY]-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
2-[2-(TERT-BUTYL)-5-METHYLPHENOXY]-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(TERT-BUTYL)-5-METHYLPHENOXY]-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[2-(TERT-BUTYL)-5-METHYLPHENOXY]-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE can be compared with other similar compounds:
2-tert-Butyl-5-methylphenol: This compound shares the phenoxy moiety but lacks the thiazole ring, resulting in different biological activities.
N-(thiazol-2-yl)benzenesulfonamides: These compounds contain the thiazole ring but differ in their substitution patterns, leading to variations in their antimicrobial and anticancer properties.
Properties
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-5-6-12(16(2,3)4)13(9-11)20-10-14(19)18-15-17-7-8-21-15/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLMTZFDPKAVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5590702.png)



![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B5590735.png)
![2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5590743.png)
![N-(4-Iodo-2-methylphenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B5590749.png)
![[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone](/img/structure/B5590761.png)
![5-butyl-4-ethyl-2-[2-(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5590765.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide](/img/structure/B5590768.png)
![N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)
![ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5590783.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)
![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)
